3,5-Dimethylisoxazole-4-carbonyl chloride
Overview
Description
3,5-Dimethylisoxazole-4-carbonyl chloride is an organic compound with the molecular formula C6H6ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It has been suggested that it might interact with targets other than brd4 , potentially interfering with cellular DNA damage repair mechanisms .
Mode of Action
3,5-Dimethylisoxazole-4-carbonyl chloride is an ester that hydrolyzes in aqueous solutions by the action of water . This hydrolysis could potentially lead to the release of active metabolites that interact with its targets.
Biochemical Pathways
Given its potential interaction with dna damage repair mechanisms , it might influence pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
Its hydrolysis in aqueous solutions suggests that it might be metabolized in the body, potentially affecting its bioavailability.
Result of Action
It has been shown to have therapeutic potential for treating myasthenia gravis and other neuromuscular disorders , suggesting that it might have effects on nerve signal transmission.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area , indicating that air circulation might affect its stability or efficacy. Additionally, it causes severe skin burns and eye damage, and may cause respiratory irritation , suggesting that protective measures should be taken when handling this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylisoxazole-4-carbonyl chloride can be synthesized through the chlorination of 3,5-dimethylisoxazole-4-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the carboxylic acid is treated with thionyl chloride, resulting in the formation of the corresponding acyl chloride .
Reaction:
3,5-Dimethylisoxazole-4-carboxylic acid+SOCl2→3,5-Dimethylisoxazole-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,5-dimethylisoxazole-4-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: The reaction with water can be catalyzed by acids or bases.
Condensation Reactions: These reactions are often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3,5-Dimethylisoxazole-4-carbonyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.
Agrochemicals: It serves as an intermediate in the production of herbicides and insecticides.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Research: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms
Comparison with Similar Compounds
3,5-Dimethylisoxazole-4-carbonyl chloride can be compared with other similar compounds, such as:
3,5-Dimethylisoxazole-4-carboxylic acid: The precursor to the acyl chloride.
3,5-Dimethylisoxazole-4-carboxamide: The amide derivative formed by reaction with amines.
3,5-Dimethylisoxazole-4-carboxylate esters: Formed by reaction with alcohols.
Uniqueness:
- The acyl chloride group in this compound makes it highly reactive and versatile for various synthetic applications.
- It serves as a key intermediate in the synthesis of more complex molecules, providing a functional handle for further chemical transformations .
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGFFPGJMGVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371242 | |
Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-45-8 | |
Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylisoxazole-4-carbonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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